4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid 4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15877806
InChI: InChI=1S/C26H28N2O2/c1-4-28(5-2)20-12-10-18(11-13-20)16-19-14-17(3)15-22-24(26(29)30)21-8-6-7-9-23(21)27-25(19)22/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,29,30)
SMILES:
Molecular Formula: C26H28N2O2
Molecular Weight: 400.5 g/mol

4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

CAS No.:

Cat. No.: VC15877806

Molecular Formula: C26H28N2O2

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid -

Specification

Molecular Formula C26H28N2O2
Molecular Weight 400.5 g/mol
IUPAC Name 4-[[4-(diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid
Standard InChI InChI=1S/C26H28N2O2/c1-4-28(5-2)20-12-10-18(11-13-20)16-19-14-17(3)15-22-24(26(29)30)21-8-6-7-9-23(21)27-25(19)22/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,29,30)
Standard InChI Key XFVOSKATXDUXTO-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C=C2CC(CC3=C(C4=CC=CC=C4N=C23)C(=O)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound is systematically named (Z)-4-(4-(diethylamino)benzylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (IUPAC name) . Its molecular formula is C₂₆H₂₈N₂O₂, with a molar mass of 400.51 g/mol . The structure combines a tetrahydroacridine bicyclic system, a diethylamino-substituted benzylidene moiety, and a carboxylic acid functional group at position 9 (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight400.51 g/mol
Melting PointNot reported
SolubilityLimited aqueous solubility
LogP (Partition Coefficient)Estimated 3.2–3.8 (lipophilic)

Stereochemical and Conformational Features

X-ray crystallography of analogous compounds reveals planar configurations stabilized by intramolecular hydrogen bonding . The diethylamino group induces electron-donating effects, influencing the molecule’s electronic distribution and π-π stacking potential. The methyl group at position 2 contributes to steric hindrance, potentially modulating receptor interactions .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

  • Acridine Core Formation: Cyclization of anthranilic acid derivatives to generate the tetrahydroacridine scaffold.

  • Benzylidene Incorporation: Condensation of 4-diethylaminobenzaldehyde with the acridine intermediate under acidic conditions.

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of a precursor ester group to yield the final carboxylic acid .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationPolyphosphoric acid, 120°C45–50%
CondensationHCl/EtOH, reflux60–65%
OxidationKMnO₄, H₂O/THF, 70°C75–80%

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol . Structural confirmation is achieved via:

  • ¹H/¹³C NMR: Distinct signals for the diethylamino group (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet) and acridine protons (δ 6.8–8.2 ppm).

  • Mass Spectrometry: ESI-MS m/z 401.2 [M+H]⁺ .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits poor aqueous solubility (<1 mg/mL at 25°C), necessitating formulation with co-solvents (e.g., DMSO) for biological assays . Stability studies indicate degradation under strong acidic (pH <3) or alkaline (pH >9) conditions, with a half-life of >24 hours in neutral buffers.

Table 3: Key Spectral Assignments

TechniqueKey Signals
UV-Vis (MeOH)λₘₐₓ 340 nm (π→π* transition)
FT-IR (KBr)1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, H-5), δ 7.45–7.62 (m, 4H, aromatic)

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